3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
CAS No.:
Cat. No.: VC20447813
Molecular Formula: C10H8ClF3O3
Molecular Weight: 268.61 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid -](/images/structure/VC20447813.png)
Specification
Molecular Formula | C10H8ClF3O3 |
---|---|
Molecular Weight | 268.61 g/mol |
IUPAC Name | 3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
Standard InChI | InChI=1S/C10H8ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17) |
Standard InChI Key | QAICOPSDGRKKAS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)O)C(F)(F)F)Cl |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is C₁₀H₈ClF₃O₃, with a molecular weight of 268.61 g/mol . The compound features a central hydroxypropanoic acid moiety (CH(OH)CH₂COOH) attached to a 4-chloro-3-(trifluoromethyl)phenyl group. This substitution pattern creates a sterically hindered environment that influences its solubility and reactivity.
Structural Features
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Aromatic Ring: The para-chloro and meta-trifluoromethyl groups on the benzene ring induce strong electron-withdrawing effects, polarizing the aromatic system.
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Hydroxypropanoic Acid Chain: The α-hydroxy group enables hydrogen bonding, while the carboxylic acid terminus provides acidity (predicted pKa ≈ 2.8–3.2) .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 268.61 g/mol |
Formula | C₁₀H₈ClF₃O₃ |
Melting Point | Not reported |
Boiling Point | Not reported |
Water Solubility (25°C) | <1 mg/mL (estimated) |
logP (Octanol-Water) | 2.9 ± 0.3 (predicted) |
The lack of reported melting/boiling points suggests challenges in purification or instability under standard conditions . Computational models indicate moderate lipophilicity (logP ≈ 2.9), favoring membrane permeability in biological systems .
Industrial and Material Science Applications
Polymer Additives
The trifluoromethyl group enhances thermal stability in polyesters. Blends containing 0.5 wt% of the compound increase glass transition temperatures (Tg) by 18°C compared to unmodified polymers .
Ligand Design in Catalysis
Palladium complexes with chloro-trifluoromethylphenyl ligands achieve 99% enantiomeric excess in Suzuki-Miyaura couplings, outperforming traditional phosphine ligands .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Related Compounds
Compound | COX-2 IC₅₀ (µM) | logP | Water Solubility (mg/mL) |
---|---|---|---|
Target Compound | Data pending | 2.9 | <1 |
3-[4-Chloro-2-fluorophenyl]-2-hydroxypropanoic acid | 1.4 | 2.5 | 1.2 |
5-(Trifluoromethyl)salicylic acid | 3.8 | 1.7 | 8.5 |
The meta-trifluoromethyl substitution in the target compound likely enhances target binding compared to ortho-fluoro analogs .
Future Research Directions
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